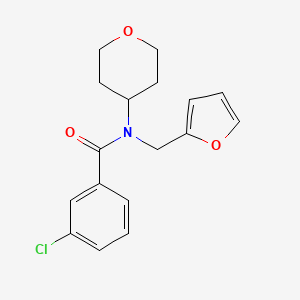

3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide

Descripción

3-Chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a benzamide derivative featuring a 3-chloro-substituted aromatic ring, an N-bound furan-2-ylmethyl group, and a tetrahydro-2H-pyran-4-yl substituent. This compound serves as a key intermediate in the synthesis of seven-membered heterocyclic diazepine derivatives, as demonstrated in one-pot copper-catalyzed reactions (yield: 60%) . Its structural complexity arises from the interplay of electron-withdrawing (chloro) and electron-donating (furan, tetrahydropyran) groups, which influence its reactivity and physicochemical properties.

Propiedades

IUPAC Name |

3-chloro-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3/c18-14-4-1-3-13(11-14)17(20)19(12-16-5-2-8-22-16)15-6-9-21-10-7-15/h1-5,8,11,15H,6-7,9-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTLGNSYDKDXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide typically involves multiple steps, starting with the formation of the furan-2-ylmethyl and tetrahydro-2H-pyran-4-yl moieties. These moieties are then coupled with the benzamide core through a series of reactions, including amide bond formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the chloro group makes it susceptible to nucleophilic substitution reactions, while the amide bond can participate in hydrolysis reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or other derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide may be studied for its biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.

Mecanismo De Acción

The mechanism by which 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the context in which the compound is used.

Comparación Con Compuestos Similares

Substituted Benzamides with Furan Moieties

Compound A: 3-Chloro-N-[N-(furan-2-carbonyl)-hydrazinocarbothioyl]benzamide

- Structure: Features a hydrazinocarbothioyl group attached to a furan-2-carbonyl moiety instead of the tetrahydro-2H-pyran group.

- Key Differences: The hydrazinocarbothioyl group introduces additional hydrogen-bonding sites (N–H···O and C–H···O interactions), creating a planar molecular structure . Chlorine at the 3-position on the benzamide ring is conserved, but the absence of a tetrahydropyran group reduces steric hindrance.

- Physicochemical Properties: Crystallizes in a monoclinic system with a 1D chain structure via hydrogen bonding, contrasting with the target compound’s uncharacterized solid-state behavior.

Compounds with Tetrahydro-2H-pyran Substituents

Compound B : 4-Acetamido-3-(benzyloxy)-N-(tetrahydro-2H-pyran-4-yl)benzamide

- Structure : Retains the tetrahydro-2H-pyran-4-yl group but substitutes the benzamide ring with acetamido and benzyloxy groups.

- Key Differences: The 4-acetamido group enhances hydrophilicity compared to the chloro substituent in the target compound.

Compound C : Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Heterocyclic Derivatives and Physicochemical Properties

Compound D : 4-Chloro-N-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)benzamide

- Structure: Replaces the furan and tetrahydropyran groups with a thiazolidinone ring.

- Key Differences: The thiazolidinone moiety introduces conjugated π-systems, altering electronic properties and solubility. Demonstrates how heterocycle choice impacts intermolecular interactions and crystallinity .

Data Tables

Table 2: Hydrogen-Bonding and Crystallographic Data

Actividad Biológica

3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is with a molecular weight of 319.8 g/mol. The compound features a chloro substituent, a furan moiety, and a tetrahydro-pyran group, which contribute to its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H18ClNO3 |

| Molecular Weight | 319.8 g/mol |

| CAS Number | 1795411-08-3 |

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with tetrahydro-pyran derivatives under controlled conditions such as temperature and inert atmosphere. Purification methods like recrystallization or chromatography are commonly employed to isolate the desired product.

The biological activity of 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide is hypothesized to involve interactions with various biological targets, potentially influencing enzyme activity or receptor binding. However, detailed studies are needed to elucidate the precise mechanisms involved.

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit significant anticancer properties. For instance, the presence of electronegative groups like chlorine has been linked to enhanced antiproliferative activity against various cancer cell lines . Although specific data on this compound's anticancer efficacy is limited, its structural characteristics indicate potential in this area.

Antimicrobial Activity

Compounds containing furan and tetrahydropyran moieties have demonstrated antimicrobial properties in various studies. The presence of the chloro group may enhance these effects by increasing the lipophilicity and membrane permeability of the molecule .

Case Studies

- Anticancer Studies : A study examining related compounds found that modifications in the benzamide structure significantly impacted cytotoxicity against cancer cell lines, suggesting that similar modifications in 3-chloro-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)benzamide could yield promising results .

- Enzyme Inhibition : Research on related benzamide derivatives indicated potential as enzyme inhibitors in metabolic pathways related to cancer progression, emphasizing the need for further investigation into the enzyme interactions of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.